molecular formula C13H11N3O4 B1584503 4-Nitrobenzene-azo-orcinol CAS No. 607-96-5

4-Nitrobenzene-azo-orcinol

Cat. No.: B1584503
CAS No.: 607-96-5
M. Wt: 273.24 g/mol
InChI Key: XDOOUKIUNUWEFT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that nitro compounds, such as 4-nitrobenzene-azo-orcinol, are often involved in reductive transformations . These transformations are of great importance for the chemical industry, as the products of these reactions, such as amines, are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .

Mode of Action

The mode of action of this compound involves its interaction with its targets through reductive transformations . These processes, during which active sites appear under the action of light quanta, such as an electron and a hole, capable of initiating the transformation of substrate molecules, can occur under milder conditions, in many cases they have better selectivity and meet the requirements of “green” chemistry .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reductive transformations of organic nitro compounds . The reactions leading to amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles, are analyzed .

Pharmacokinetics

The compound’s molecular weight is 27324 , which may influence its bioavailability.

Result of Action

It is known that the reductive transformations of organic nitro compounds can lead to a variety of products, including amines, azo and azoxy compounds, imines, products of n-alkylation, n-formylation, and others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, photocatalytic methods of organic synthesis using semiconductor and other photoactive materials have attracted great interest . Such processes can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry .

Preparation Methods

The synthesis of 4-Nitrobenzene-azo-orcinol involves a diazotization reaction followed by azo coupling. The process begins with the dissolution of 138 grams of p-nitroaniline in 250 milliliters of hot concentrated hydrochloric acid. The solution is then cooled to 0-5°C, and a saturated aqueous solution containing 85 grams of sodium nitrite is added dropwise while maintaining the temperature below 5°C. This forms the diazonium salt .

Next, 100 grams of resorcinol (1,3-benzenediol) is added to the diazonium salt solution along with a dilute alkaline solution. The resulting azo compound is filtered, dried, and recrystallized from alcohol to obtain pure this compound .

Chemical Reactions Analysis

4-Nitrobenzene-azo-orcinol undergoes various chemical reactions, including:

Common reagents used in these reactions include tin and hydrochloric acid for reduction, potassium permanganate for oxidation, and nitric acid for nitration. The major products formed from these reactions include amino derivatives, quinones, and substituted aromatic compounds .

Scientific Research Applications

4-Nitrobenzene-azo-orcinol has several scientific research applications:

Comparison with Similar Compounds

4-Nitrobenzene-azo-orcinol can be compared with other similar compounds, such as:

    Orcinol (5-methylbenzene-1,3-diol): Similar in structure but lacks the azo group.

    4-(4-Nitrophenylazo)resorcinol: Similar in structure but differs in the position of the methyl group.

    Guaiacol (2-methoxyphenol): Derived from benzenediols by O-methylation.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-methyl-4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-8-6-11(17)7-12(18)13(8)15-14-9-2-4-10(5-3-9)16(19)20/h2-7,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOOUKIUNUWEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060557
Record name 1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-
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Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-96-5
Record name 5-Methyl-4-[2-(4-nitrophenyl)diazenyl]-1,3-benzenediol
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Record name 1,3-Benzenediol, 5-methyl-4-(2-(4-nitrophenyl)diazenyl)-
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Record name NSC5066
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Record name 1,3-Benzenediol, 5-methyl-4-[2-(4-nitrophenyl)diazenyl]-
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Record name 1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-
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Record name 5-methyl-4-(4-nitrophenylazo)resorcinol
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Record name 4-(4-Nitrophenylazo)orcinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(4-Nitrophenylazo)orcinol suitable for constructing ultra-violet tunable molecular rectifiers?

A1: The research paper highlights the use of 4-(4-Nitrophenylazo)orcinol in constructing molecular rectifiers due to its opto-sensitive properties. While the paper doesn't delve deep into the specific mechanisms, it states that when irradiated with ultra-violet light of specific wavelengths, 4-(4-Nitrophenylazo)orcinol contributes to changes in current transfer within the constructed tunnel junctions. [] This suggests that the molecule undergoes structural or electronic changes upon UV irradiation, impacting its electrical conductivity and enabling its use in light-tunable electronic components.

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